molecular formula C23H19NO3 B2422197 1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione CAS No. 620931-99-9

1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione

Cat. No.: B2422197
CAS No.: 620931-99-9
M. Wt: 357.409
InChI Key: CEHUDYABUQDLSD-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione is an organic compound that features a complex structure with both aromatic and indoline components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione typically involves multi-step organic reactions. One common method includes the initial formation of the benzyloxybenzyl intermediate, followed by its coupling with a methylindoline-2,3-dione derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Mechanism of Action

The mechanism of action of 1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The pathways involved often include signal transduction and metabolic processes .

Properties

IUPAC Name

7-methyl-1-[(2-phenylmethoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-16-8-7-12-19-21(16)24(23(26)22(19)25)14-18-11-5-6-13-20(18)27-15-17-9-3-2-4-10-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHUDYABUQDLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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